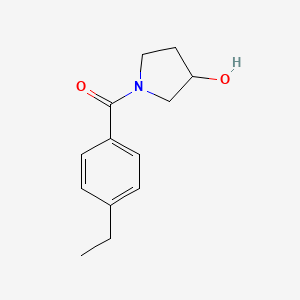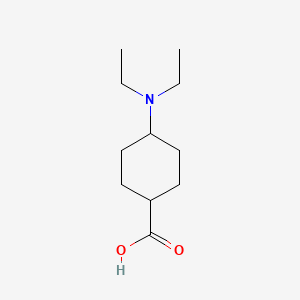
2-(5-bromopiridin-2-il)malonato de dietilo
Descripción general
Descripción
Diethyl 2-(5-bromopyridin-2-yl)malonate is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(5-bromopyridin-2-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(5-bromopyridin-2-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sistemas Adhesivos Sostenibles
2-(5-bromopiridin-2-il)malonato de dietilo: se utiliza en la síntesis de polímeros de metilenomalonato, que son componentes clave en la creación de sistemas adhesivos sostenibles de alto rendimiento y eficiencia energética . Estos adhesivos están diseñados para minimizar el consumo de energía durante la fabricación de productos de madera al proporcionar sistemas de polimerización rápida que eliminan el uso de solventes, lo que permite la producción de productos a una velocidad potencialmente más rápida .
Reacciones de Ciclocondensación
Este compuesto sirve como reactivo en reacciones de ciclocondensación con 1,3-dinucleófilos para producir heterociclos de seis miembros . Estas reacciones son cruciales en el campo de la síntesis orgánica, donde los malonatos de dietilo se utilizan para crear una variedad de heterociclos malonílicos, que son elementos estructurales en muchos compuestos orgánicos .
Crecimiento y Caracterización de Cristales
This compound: es fundamental en el crecimiento de cristales únicos como dietil-2-(3-oxoiso-1,3-dihidrobenzofuran-1-ilideno) malonato (D23DYM), que se cultivan mediante el método de evaporación lenta . Estos cristales tienen aplicaciones en la ciencia e ingeniería de materiales debido a sus propiedades estructurales únicas .
Propiedades
IUPAC Name |
diethyl 2-(5-bromopyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)9-6-5-8(13)7-14-9/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFGLOQJGFTCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)









![[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate](/img/structure/B1488122.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)

